molecular formula C7H6F3N3O B1312555 N'-hydroxy-4-(trifluoromethyl)pyridine-3-carboximidamide CAS No. 175204-85-0

N'-hydroxy-4-(trifluoromethyl)pyridine-3-carboximidamide

Cat. No. B1312555
M. Wt: 205.14 g/mol
InChI Key: TWNDDLQXEIPJNK-UHFFFAOYSA-N
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Description

“N’-hydroxy-4-(trifluoromethyl)pyridine-3-carboximidamide” is a derivative of Trifluoromethylpyridine (TFMP), which is an important ingredient for the development of agrochemical and pharmaceutical compounds . TFMP contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine . The presence of a fluorine atom and a pyridine in their structure are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .


Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . The choice of method depends largely on the identity of the desired target compound .


Molecular Structure Analysis

TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure . These elements are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .


Chemical Reactions Analysis

TFMP derivatives have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Physical And Chemical Properties Analysis

TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure . These elements are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Scientific Research Applications

Synthesis and Analytical Applications

  • Quantitative Analysis using LC–MS/MS : A study by Wojciechowska et al. (2016) developed a Liquid Chromatography-Tandem Mass Spectrometry (LC–MS/MS) method for determining hydrophobic N-alkyloxy substituted amidines. This method can monitor and control the synthesis process of compounds including N'-hydroxy-4-(trifluoromethyl)pyridine-3-carboximidamide derivatives, indicating its utility in synthesis quality control (Wojciechowska et al., 2016).

  • Efficient Synthesis Methods : Aksamitowski et al. (2017) reported efficient synthesis methods for long-chain N'-hydroxy-N-alkylpyridinecarboximidamides, a class of N-substituted imidamide derivatives with diverse applications. This study provided insights into the synthesis process of these compounds (Aksamitowski et al., 2017).

Extraction and Separation Applications

  • Zinc(II) Extraction : Wojciechowska et al. (2017) explored hydrophobic N’-alkyloxypyridine carboximidamides as efficient zinc(II) extractants from acidic chloride solutions. This research demonstrated the capability of these compounds, including N’-(2-ethylhexyloxy)pyridine-4-carboximidamide, in metal ion extraction processes (Wojciechowska et al., 2017).

  • Metal Ion Extraction : A study by Wieszczycka et al. (2021) tested the extractant N’-(2-ethylhexyloxy)pyridine-4-carboximidamide and its quaternary salts for the selective extraction of Zn(II) from waste pickling liquor. This research contributes to the understanding of these compounds' utility in industrial metal recovery processes (Wieszczycka et al., 2021).

Chemical Properties and Applications

  • Pyridine Derivatives in Chemical Reactions : The research by Schlosser and Mongin (2007) detailed the regiochemical control in the synthesis of pyridines, including those with heterosubstituents like trifluoromethyl groups. This study underscores the versatility of such compounds in creating biologically active molecules (Schlosser & Mongin, 2007).

Safety And Hazards

While using this chemical, you should be very cautious. This chemical is harmful by inhalation, in contact with skin and if swallowed . It is not only irritating to skin, but also irritating to eyes and respiratory system .

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . In addition, the agricultural research community faces the challenge of producing pesticides that not only prevent crop losses caused by parasites, but also protect human populations from the spread of diseases such as malaria, dengue fever, or the Zika virus, all of which are carried by mosquitoes . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

N'-hydroxy-4-(trifluoromethyl)pyridine-3-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3N3O/c8-7(9,10)5-1-2-12-3-4(5)6(11)13-14/h1-3,14H,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWNDDLQXEIPJNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C(F)(F)F)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=CC(=C1C(F)(F)F)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301204232
Record name N-Hydroxy-4-(trifluoromethyl)-3-pyridinecarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301204232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-hydroxy-4-(trifluoromethyl)pyridine-3-carboximidamide

CAS RN

175204-85-0
Record name N-Hydroxy-4-(trifluoromethyl)-3-pyridinecarboximidamide
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Record name N-Hydroxy-4-(trifluoromethyl)-3-pyridinecarboximidamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 175204-85-0
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